molecular formula C10H16N2O2S B5570850 DIMETHYL({[(4-METHYLPHENYL)METHYL]SULFAMOYL})AMINE

DIMETHYL({[(4-METHYLPHENYL)METHYL]SULFAMOYL})AMINE

Cat. No.: B5570850
M. Wt: 228.31 g/mol
InChI Key: ONLOGVYOIGFUPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DIMETHYL({[(4-METHYLPHENYL)METHYL]SULFAMOYL})AMINE typically involves the reaction of N,N-Dimethylamine with 4-methylbenzenesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: DIMETHYL({[(4-METHYLPHENYL)METHYL]SULFAMOYL})AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of DIMETHYL({[(4-METHYLPHENYL)METHYL]SULFAMOYL})AMINE involves its interaction with specific molecular targets. It can inhibit certain enzymes or disrupt cellular processes, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and context .

Comparison with Similar Compounds

Comparison: DIMETHYL({[(4-METHYLPHENYL)METHYL]SULFAMOYL})AMINE is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it suitable for specific applications .

Properties

IUPAC Name

1-[(dimethylsulfamoylamino)methyl]-4-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S/c1-9-4-6-10(7-5-9)8-11-15(13,14)12(2)3/h4-7,11H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONLOGVYOIGFUPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNS(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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